![molecular formula C21H28O2 B14792983 (10S,13S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14792983.png)
(10S,13S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dydrogesterone is a synthetic progestogen, a type of hormone that mimics the effects of the natural hormone progesterone. It is widely used in various medical treatments, particularly in gynecology and obstetrics. Dydrogesterone is known for its high selectivity for progesterone receptors and its minimal side effects compared to other progestogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dydrogesterone is synthesized from readily available progesterone through a series of chemical reactions. The process involves several steps, including carbonyl protection, bromination, debromination, photochemical ring-opening and ring-closing reactions, deprotection, and double-bond isomerization .
Industrial Production Methods: The industrial synthesis of dydrogesterone typically involves the following steps:
Carbonyl Protection: Protecting the carbonyl group in progesterone.
Bromination: Adding bromine to the protected compound.
Debromination: Removing the bromine atoms.
Photochemical Reactions: Using light to induce ring-opening and ring-closing reactions.
Deprotection: Removing the protective groups.
Double-Bond Isomerization: Isomerizing the double bonds to obtain dydrogesterone
Chemical Reactions Analysis
Types of Reactions: Dydrogesterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions:
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation and subsequent substitution reactions are used in the synthesis process.
Major Products: The primary product of these reactions is dydrogesterone itself, with intermediate compounds formed during the synthesis process .
Scientific Research Applications
Dydrogesterone has a wide range of applications in scientific research and medicine:
Chemistry: Used as a model compound in studying progestogen synthesis and reactions.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Widely used in treating menstrual disorders, infertility, threatened miscarriage, endometriosis, and as part of hormone replacement therapy
Industry: Employed in the pharmaceutical industry for the production of various hormone-based medications
Mechanism of Action
Dydrogesterone exerts its effects by binding to progesterone receptors in the uterus. This binding regulates the growth and shedding of the uterine lining, making it effective in treating menstrual disorders and preventing miscarriages. Unlike other progestogens, dydrogesterone does not inhibit ovulation and has minimal androgenic or estrogenic effects .
Comparison with Similar Compounds
Progesterone: The natural hormone that dydrogesterone mimics.
Medroxyprogesterone Acetate: Another synthetic progestogen with different pharmacological properties.
Norethisterone: A synthetic progestogen used in various contraceptives and hormone therapies
Uniqueness of Dydrogesterone: Dydrogesterone is unique due to its high selectivity for progesterone receptors and its minimal side effects. It does not exhibit significant androgenic, estrogenic, or glucocorticoid activities, making it a preferred choice for treating hormone-related conditions .
Properties
Molecular Formula |
C21H28O2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(10S,13S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16?,17?,18?,19?,20-,21-/m1/s1 |
InChI Key |
JGMOKGBVKVMRFX-GKKRWQMFSA-N |
Isomeric SMILES |
CC(=O)C1CCC2[C@@]1(CCC3C2C=CC4=CC(=O)CC[C@@]34C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


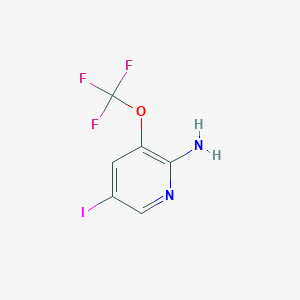
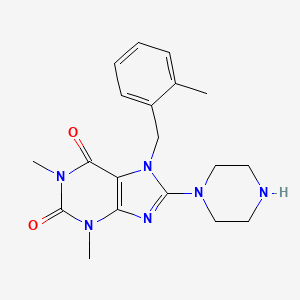
![1-[5-(4-Chlorophenyl)-2-furoyl]piperazine](/img/structure/B14792922.png)
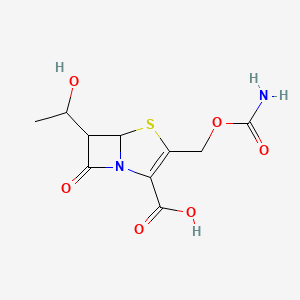
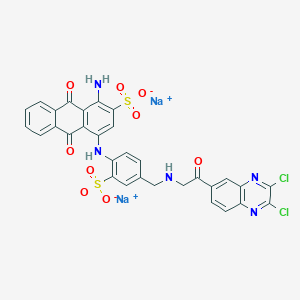
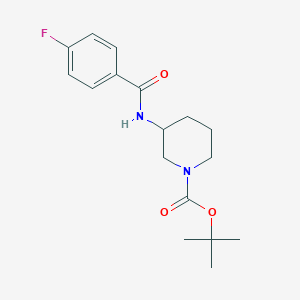
![4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one](/img/structure/B14792955.png)
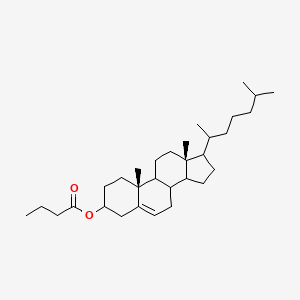
![Tert-butyl 3-[2-aminoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14792967.png)
![2-amino-N-cyclopropyl-N-[(3,4-dichlorophenyl)methyl]propanamide](/img/structure/B14792970.png)
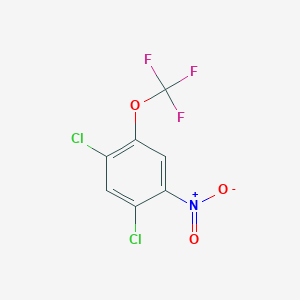
![N4,N4-Diphenyl-N4',N4'-di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B14792979.png)
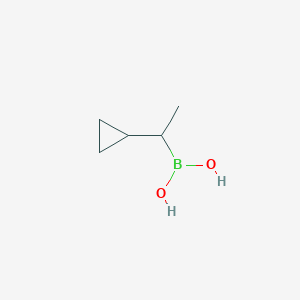
![Methyl 5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate](/img/structure/B14792981.png)
